molecular formula C42H28Br2O2 B14357479 1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]- CAS No. 93274-47-6

1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-

Cat. No.: B14357479
CAS No.: 93274-47-6
M. Wt: 724.5 g/mol
InChI Key: KVMPHXHGMAVSJN-UHFFFAOYSA-N
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Description

1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with two bromo-naphthalenyl methoxy groups attached, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- typically involves multiple steps, starting with the preparation of the binaphthalene core This can be achieved through the coupling of naphthalene derivatives under specific conditionsCommon reagents used in these steps include bromine for halogenation and methanol for etherification .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while cross-coupling reactions can produce various aryl-aryl coupled products.

Scientific Research Applications

1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- largely depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved are specific to the type of reaction and the metal used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- is unique due to the presence of both bromo and methoxy groups, which provide versatility in chemical reactions and potential applications. Its ability to undergo various substitution and cross-coupling reactions makes it a valuable compound in organic synthesis and materials science.

Properties

CAS No.

93274-47-6

Molecular Formula

C42H28Br2O2

Molecular Weight

724.5 g/mol

IUPAC Name

1-bromo-2-[[1-[2-[(1-bromonaphthalen-2-yl)methoxy]naphthalen-1-yl]naphthalen-2-yl]oxymethyl]naphthalene

InChI

InChI=1S/C42H28Br2O2/c43-41-31(19-17-29-11-3-7-15-35(29)41)25-45-37-23-21-27-9-1-5-13-33(27)39(37)40-34-14-6-2-10-28(34)22-24-38(40)46-26-32-20-18-30-12-4-8-16-36(30)42(32)44/h1-24H,25-26H2

InChI Key

KVMPHXHGMAVSJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCC5=C(C6=CC=CC=C6C=C5)Br)OCC7=C(C8=CC=CC=C8C=C7)Br

Origin of Product

United States

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